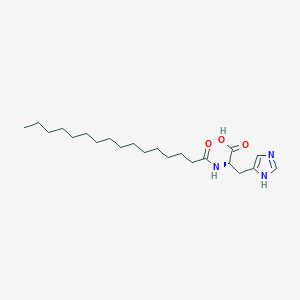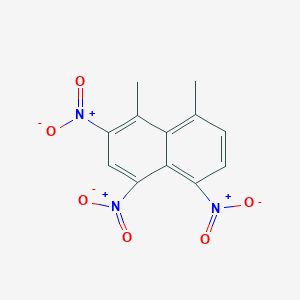
1,8-Dimethyl-2,4,5-trinitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-2,4,5-trinitronaphthalene is a nitroaromatic compound known for its unique chemical structure and properties This compound is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,4,5-trinitronaphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,8-dimethylnaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of solid acid catalysts and environmentally benign nitrating agents is also explored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfuric acid) are employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 1,3-Dimethyl-2,4,7-trinitronaphthalene
- 1,6-Dimethyl-2,4,9-trinitronaphthalene
Comparison: 1,8-Dimethyl-2,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and properties.
Properties
CAS No. |
54559-00-1 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
1,8-dimethyl-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3 |
InChI Key |
CYXLXURJKLQPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

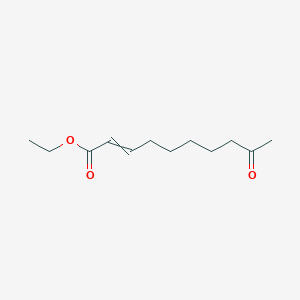
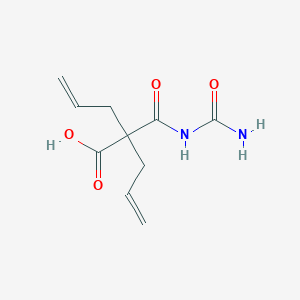
![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
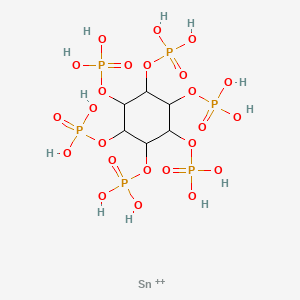


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

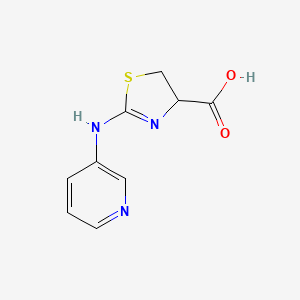
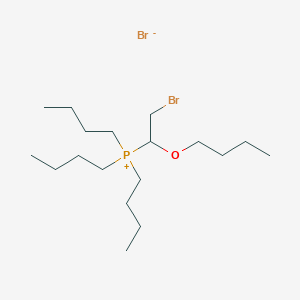
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
